molecular formula C6H10N4S B1376792 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine CAS No. 23527-93-7

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine

Cat. No. B1376792
CAS RN: 23527-93-7
M. Wt: 170.24 g/mol
InChI Key: NSMIVJRFCKTAGS-UHFFFAOYSA-N
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Description

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine, also known as EMTA, is an aromatic amine compound with a wide range of applications in scientific research. It has been used in the synthesis of various drugs and is also used as a reagent for the determination of other compounds. EMTA has been studied extensively in the past few decades and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

1. Chemical Reactions and Synthesis

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine is involved in various chemical reactions and synthesis processes. For instance, it participates in amine exchange reactions with amino acids in aqueous solutions, leading to the formation of specific triazine compounds (Sun Min’yan’ et al., 2010). Similarly, it undergoes diazotization and formylation reactions, contributing to the synthesis of diverse heterocyclic compounds (L. Mironovich & D. Shcherbinin, 2014).

2. Organic Chemistry Applications

This chemical is also used in the synthesis of various organic compounds. For example, it reacts with ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates to form different triazine derivatives (Daria A. Vetyugova et al., 2018). Additionally, it is utilized in the synthesis of ethyl 6‐aryl‐4‐oxo‐4,6‐dihydro‐1(12)(13)h‐pyrimido‐[2′,1′:4,5][1,3,5]triazino[1,2‐a]benzimidazole‐3‐carboxylates, showcasing its versatility in heterocyclic chemistry (A. Dolzhenko et al., 2006).

3. Biological Applications

In the realm of biology, 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine shows potential in various applications. For instance, its derivatives have been studied for their antimicrobial and antitubercular potential, indicating its relevance in medicinal chemistry (P. P. Deohate & Roshani S. Mulani, 2020). Additionally, compounds containing this moiety have been synthesized and evaluated for their affinity to the human serotonin 5-HT6 receptor, suggesting its significance in the development of treatments for neurological disorders (D. Łażewska et al., 2019).

4. Environmental and Agricultural Applications

This compound has also been studied in environmental and agricultural contexts. For instance, bacteria capable of utilizing s-triazine herbicides like prometryne and ametryne, which include 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine, as a sole sulfur source have been isolated, indicating its environmental impact and potential use in bioremediation (A. M. Cook & R. Hütter, 1982).

properties

IUPAC Name

4-ethyl-6-methylsulfanyl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S/c1-3-4-8-5(7)10-6(9-4)11-2/h3H2,1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMIVJRFCKTAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=N1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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